N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide shares similarities with other pyrazolo[1,5-a]pyrazine derivatives, which are known for their biological activity.
Other similar compounds: include those with different substituents on the aromatic rings or variations in the pyrazolo[1,5-a]pyrazine core.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C28H32N4O4 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C28H32N4O4/c1-19(2)21-6-8-22(9-7-21)23-18-24-28(34)31(15-16-32(24)30-23)14-12-27(33)29-13-11-20-5-10-25(35-3)26(17-20)36-4/h5-10,15-19H,11-14H2,1-4H3,(H,29,33) |
InChI Key |
HXGYNKXBQUHFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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